molecular formula C11H11N5O B11216326 (E)-6-methyl-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one

(E)-6-methyl-2-(2-(pyridin-2-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one

Cat. No.: B11216326
M. Wt: 229.24 g/mol
InChI Key: CSZUSPFDORDYCY-NTUHNPAUSA-N
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Description

6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyridine ring and a dihydropyrimidinone core

Preparation Methods

The synthesis of 6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves the condensation of 6-methyl-2-pyridone with pyridine-2-carboxaldehyde in the presence of hydrazine. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of dihydropyridine derivatives .

Scientific Research Applications

6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and dihydropyrimidinone moieties allow it to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Compared to other similar compounds, 6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique combination of a pyridine ring and a dihydropyrimidinone core. Similar compounds include:

  • 6-Methyl-2-pyridone
  • Pyridine-2-carboxaldehyde
  • Dihydropyrimidinone derivatives

These compounds share structural similarities but differ in their specific functional groups and reactivity, making 6-METHYL-2-[(2E)-2-[(PYRIDIN-2-YL)METHYLIDENE]HYDRAZIN-1-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE unique in its applications and properties .

Properties

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

4-methyl-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C11H11N5O/c1-8-6-10(17)15-11(14-8)16-13-7-9-4-2-3-5-12-9/h2-7H,1H3,(H2,14,15,16,17)/b13-7+

InChI Key

CSZUSPFDORDYCY-NTUHNPAUSA-N

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC=CC=N2

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC=CC=N2

Origin of Product

United States

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